

An In-depth Technical Guide on the Photochemical Properties of 2'-Hydroxypropiophenone

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Compound of Interest

Compound Name: *2'-Hydroxypropiophenone*

Cat. No.: *B1664087*

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Abstract

2'-Hydroxypropiophenone is an aromatic ketone of significant interest in photochemistry and polymer science, primarily for its role as a Type I photoinitiator. Upon absorption of ultraviolet radiation, it undergoes a characteristic Norrish Type I cleavage, generating reactive free radicals that can initiate polymerization reactions. This technical guide provides a comprehensive overview of the photochemical properties of **2'-Hydroxypropiophenone**, including its spectral characteristics, photophysical processes, and the mechanism of its photoreactivity. Detailed experimental protocols for the characterization of its photochemical behavior are also presented to facilitate further research and application in areas such as UV-curable coatings, inks, and advanced materials synthesis.

Introduction

2'-Hydroxypropiophenone, also known as ethyl 2-hydroxyphenyl ketone, is a valued compound in organic synthesis and polymer chemistry.^[1] Its molecular structure, featuring a carbonyl group and a hydroxyl group on the phenyl ring, gives it distinct photochemical properties.^[1] The primary application of **2'-Hydroxypropiophenone** lies in its function as a photoinitiator for UV-curing technologies, where it facilitates the rapid polymerization of

coatings, inks, and adhesives upon exposure to ultraviolet light. This guide delves into the fundamental photochemical processes that govern its utility.

Physicochemical Properties

A summary of the key physicochemical properties of **2'-Hydroxypropiophenone** is provided in the table below.

Property	Value	Reference
CAS Number	610-99-1	
Molecular Formula	C ₉ H ₁₀ O ₂	
Molecular Weight	150.17 g/mol	
Appearance	Clear brown to very pale yellow liquid/oil	[2][3]
Melting Point	20-22 °C	[4]
Boiling Point	115 °C at 15 mmHg	
Density	1.094 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.548	

Photochemical Properties

The photochemical behavior of **2'-Hydroxypropiophenone** is dictated by its electronic structure and the transitions that occur upon absorption of light.

UV-Vis Absorption Spectroscopy

While a specific absorption maximum (λ_{max}) and molar extinction coefficient (ϵ) for **2'-Hydroxypropiophenone** in common solvents are not readily available in the searched literature, the NIST WebBook provides a gas-phase UV-Visible spectrum which can be used for qualitative purposes.[5] It is important to note that the solvent can influence the position and intensity of absorption bands.[6] For acetophenone derivatives, UV absorption is influenced by factors such as solvent polarity.[5]

Fluorescence Spectroscopy

2'-Hydroxy-2-methylpropiophenone, a related compound, exhibits fluorescence in the visible range with a maximum emission peak at approximately 350 nm when excited by UV light.^[1] It is plausible that **2'-Hydroxypropiophenone** exhibits similar fluorescent properties, though specific data is not available in the searched results.

Photoreactivity and Quantum Yield

The primary photochemical reaction of **2'-Hydroxypropiophenone** is the Norrish Type I cleavage.^[2] This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent ethyl group upon excitation by UV light.^{[1][7]} This cleavage results in the formation of two highly reactive free radicals: a 2-hydroxybenzoyl radical and an ethyl radical.^[7]

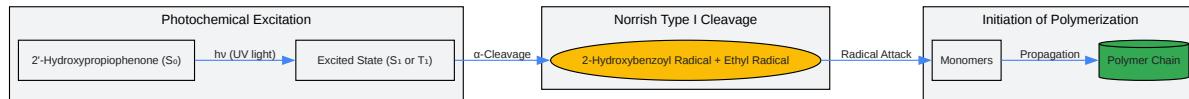
The efficiency of this photoreaction is quantified by the photolysis quantum yield (Φ), which represents the number of molecules undergoing the reaction per photon absorbed. While a specific quantum yield for the photolysis of **2'-Hydroxypropiophenone** has not been found in the literature, it is known to be an efficient photoinitiator, suggesting a relatively high quantum yield for the Norrish Type I cleavage.^[2]

Mechanism of Photoreactivity: Norrish Type I Cleavage

The Norrish Type I reaction is a fundamental photochemical process for ketones and aldehydes.^[7] The mechanism for **2'-Hydroxypropiophenone** can be described as follows:

- Photoexcitation: The carbonyl group of **2'-Hydroxypropiophenone** absorbs a photon of UV light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π^*) orbital, resulting in an excited singlet state (S_1).
- Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T_1).
- α -Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the α -carbon-carbon bond, generating a 2-hydroxybenzoyl radical and an ethyl radical.^[7]

These generated free radicals are highly reactive and can initiate a variety of subsequent reactions, most notably the polymerization of monomers in UV-curable systems.[7]



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Caption: Norrish Type I cleavage of **2'-Hydroxypropiophenone**.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum of **2'-Hydroxypropiophenone** and identify its absorption maxima (λ_{max}).

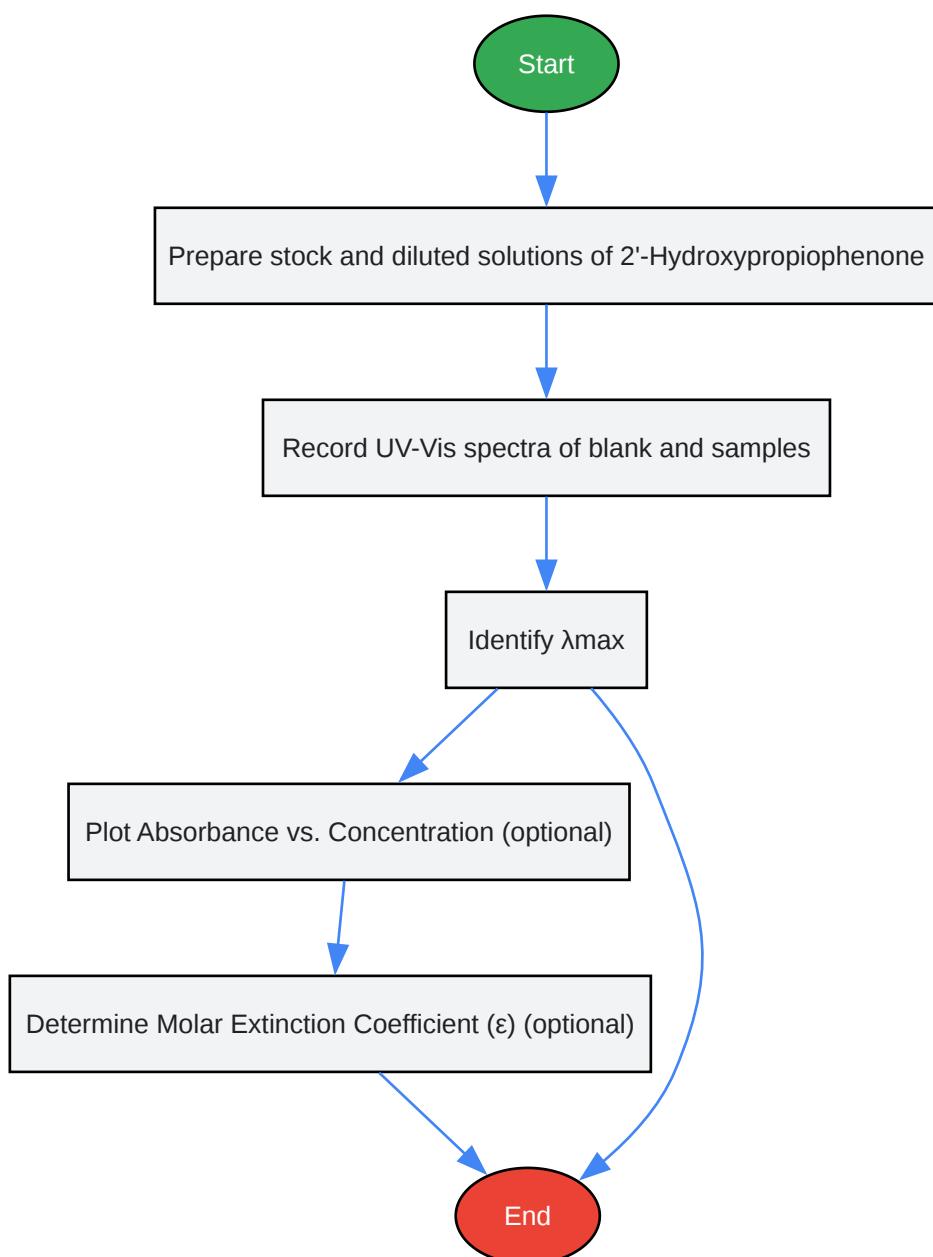
Materials:

- **2'-Hydroxypropiophenone**
- Spectrophotometric grade solvent (e.g., methanol, acetonitrile)[8]
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Prepare a stock solution of **2'-Hydroxypropiophenone** of a known concentration in the chosen solvent.
- Prepare a series of dilutions from the stock solution.

- Record the UV-Vis absorption spectrum of the solvent (as a blank) and each of the diluted solutions over a suitable wavelength range (e.g., 200-400 nm).
- Identify the wavelength(s) of maximum absorbance (λ_{max}).
- If the molar extinction coefficient (ϵ) is to be determined, plot absorbance at λ_{max} versus concentration. According to the Beer-Lambert law, the slope of the resulting line will be equal to ϵ (in $\text{L mol}^{-1} \text{ cm}^{-1}$).



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Caption: Workflow for UV-Vis absorption spectroscopy.

Determination of Photolysis Quantum Yield

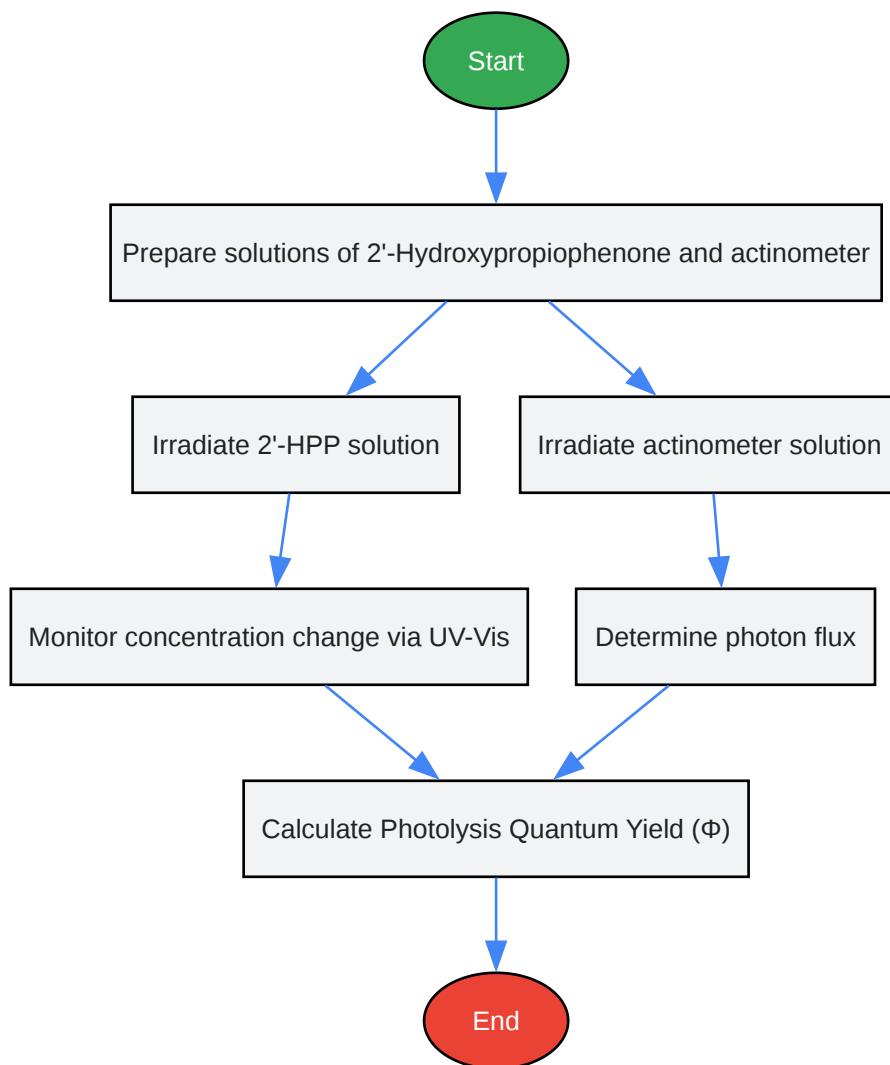
Objective: To quantify the efficiency of the photochemical decomposition of **2'-Hydroxypropiophenone**.

Materials:

- **2'-Hydroxypropiophenone**
- Spectrophotometric grade solvent
- Photoreactor equipped with a monochromatic light source (e.g., a laser or a lamp with a filter) of a known intensity (I_0)
- UV-Vis spectrophotometer
- Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate)

Procedure:

- Prepare a solution of **2'-Hydroxypropiophenone** of a known concentration in the chosen solvent.
- Place the solution in the photoreactor and irradiate it with the monochromatic light source for a specific period.
- Monitor the decrease in the concentration of **2'-Hydroxypropiophenone** over time using UV-Vis spectroscopy by measuring the absorbance at its λ_{max} .
- Separately, or concurrently, irradiate the actinometer solution under the identical experimental conditions to determine the photon flux of the light source.
- The quantum yield (Φ) can be calculated using the following formula: $\Phi = (\text{moles of reactant consumed}) / (\text{moles of photons absorbed})$



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Caption: Workflow for determining photolysis quantum yield.

Conclusion

2'-Hydroxypropiophenone is a photochemically active compound with significant applications as a photoinitiator. Its primary photochemical pathway, the Norrish Type I cleavage, leads to the efficient generation of free radicals, which are crucial for initiating polymerization processes. While there is a general understanding of its photochemical behavior, this guide highlights the need for more specific quantitative data, such as absorption coefficients and quantum yields in various solvents, to fully characterize and optimize its applications. The provided experimental protocols offer a framework for researchers to obtain this valuable data and further explore the rich photochemistry of this versatile molecule.

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